Flavovilloside

Description

Contextualizing Flavonol Glycosides within Natural Product Chemistry

Flavonol glycosides are a major class of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. mdpi.comscispace.com These natural products are characterized by a basic C6-C3-C6 skeleton, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). researchgate.net Flavonols are distinguished from other flavonoid classes by the presence of a hydroxyl group at the 3-position and a double bond between C2 and C3 in the C ring. scispace.com

In nature, flavonoids are most commonly found in their glycosylated forms, where one or more sugar moieties are attached to the aglycone (the non-sugar part). mdpi.com The sugar component, which can be L-rhamnose, D-glucose, galactose, or arabinose, among others, is typically linked at the 3 or 7 positions of the flavonoid structure. scispace.com This glycosylation increases the polarity and water solubility of the flavonoid molecules, influencing their storage and accumulation in plant vacuoles. researchgate.net The diversity of both the aglycone structures and the attached sugar units leads to a vast array of flavonol glycosides with varied chemical properties and biological activities. rsc.orgresearchgate.net

Historical Perspective on the Discovery and Initial Isolation of Flavovilloside

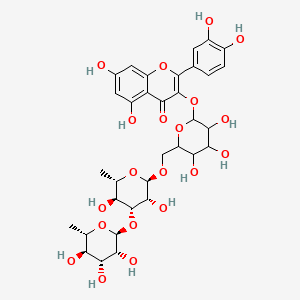

This compound was first isolated from the seeds of Patrinia villosa (Thunb.) Juss., a plant belonging to the Valerianaceae family. researchgate.netbiocrick.com The structural determination of this compound identified it as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin (B1663063). researchgate.net This means the core aglycone is quercetin, a common flavonol, to which a trisaccharide chain is attached at the 3-hydroxyl group. The isolation process typically involves extraction of the plant material with solvents of increasing polarity, followed by various chromatographic techniques to separate the individual compounds. researchgate.net

Subsequent studies have identified this compound in other plant species, including Patrinia scabiosaefolia Fisch. akjournals.com and the hull of Djulis (Chenopodium formosanum). nih.gov The identification in these different sources highlights the distribution of this compound in the plant kingdom and provides further opportunities for its study.

Significance of this compound as a Biomolecule for Mechanistic Investigations

This compound serves as a significant biomolecule for various mechanistic investigations due to its potential biological activities. As a member of the flavonol glycoside class, it is implicated in a range of pharmacological effects, including antioxidant and antimicrobial properties. nih.govresearchgate.net

Recent research has explored the potential of this compound in several areas:

Antimicrobial Activity: Studies have identified this compound as a potential antibacterial and antifungal agent. nih.gov The lipophilic nature of flavonoids can allow them to disrupt microbial membranes, and they can also inhibit microbial enzymes and transport proteins. nih.gov

Anti-inflammatory Effects: Flavonoids are known to possess anti-inflammatory properties. researchgate.netresearchgate.net Research on Djulis hull crude extract, which contains this compound, suggests a role in modulating inflammatory responses. nih.gov

Enzyme Inhibition: Flavonol glycosides have been shown to inhibit certain enzymes. For instance, some flavonoids exhibit α-glucosidase inhibitory activity, which is relevant for managing blood sugar levels. researchgate.net

The complex structure of this compound, with its specific glycosidic linkages, provides a valuable subject for structure-activity relationship studies. Understanding how the arrangement of sugars and the quercetin aglycone contributes to its biological effects is a key area of ongoing research.

Structure

2D Structure

Properties

Molecular Formula |

C33H40O20 |

|---|---|

Molecular Weight |

756.7 g/mol |

IUPAC Name |

3-[6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C33H40O20/c1-9-19(38)23(42)25(44)32(49-9)52-29-20(39)10(2)48-31(27(29)46)47-8-17-21(40)24(43)26(45)33(51-17)53-30-22(41)18-15(37)6-12(34)7-16(18)50-28(30)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,29,31-40,42-46H,8H2,1-2H3/t9-,10-,17?,19-,20-,21?,23+,24?,25+,26?,27+,29+,31+,32-,33?/m0/s1 |

InChI Key |

MNIDWWPXTZZMMY-FPMVPXBLSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies of Flavovilloside

Botanical and Biological Sources of Flavovilloside

This compound is a naturally occurring flavonol glycoside. biocrick.comndl.go.jp Its structure has been identified as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin (B1663063). biocrick.comndl.go.jp The primary botanical source for this compound is Patrinia villosa (Thunb.) Juss., a member of the Caprifoliaceae family. nih.govfrontiersin.org Within the plant, this compound has been isolated specifically from the seeds, which may also include small amounts of the pericarp (the part of a fruit formed from the wall of the ripened ovary). biocrick.comndl.go.jp More recently, this compound has also been identified as a constituent in Djulis (Chenopodium formosanum), highlighting its presence in other plant species. nih.gov

Sourcing and Collection Strategies for Patrinia villosa

Patrinia villosa, also known as White Patrinia, is a biennial or perennial plant that grows primarily in temperate biomes. hayefield.comkew.org Its native habitat spans from Southern China to Vietnam and includes Temperate East Asia. kew.org As a component of the traditional Chinese medicine "Bai Jiang Cao," P. villosa is subject to both wild harvesting and large-scale cultivation. frontiersin.orgresearchgate.net

For sourcing purposes, the plant can be acquired through commercial suppliers specializing in traditional Chinese medicine materials. frontiersin.orgnih.gov Wild specimens are collected from their natural habitats, such as the Qianshan Mountain area in China's Liaoning Province. sci-hub.se The collection of the plant material, particularly the seeds which are the primary source of this compound, typically occurs in the late autumn, around late October, following the plant's flowering and seed maturation period. hayefield.com The plant itself is characterized by a basal rosette of leaves and tall, upright stems reaching 4 to 5 feet, which terminate in flat clusters of small white flowers that precede seed formation. hayefield.com

Cultivation and Propagation Methods for Enhanced this compound Yield

Patrinia villosa is amenable to cultivation and is grown on a large scale. researchgate.net It is reportedly hardy in agricultural zones 5 to 8 and thrives in conditions ranging from full sun to light shade. hayefield.com Propagation is achievable from seed, which can be germinated in warm conditions (approximately 70°F or 21°C) with the seeds just barely covered by the growing medium. hayefield.com

While specific agronomic studies focused exclusively on maximizing this compound content are not extensively detailed in current literature, general principles for enhancing secondary metabolite production in medicinal plants can be applied. These practices often involve optimizing growing conditions such as light intensity, nutrient availability, water stress, and harvest time. Research indicates that P. villosa naturally contains a higher concentration of flavonoids compared to its close relative, Patrinia scabiosaefolia, suggesting a genetic predisposition for flavonoid synthesis that could be further enhanced through targeted cultivation strategies. frontiersin.org

Extraction Techniques for Glycosidic Flavonoids

The extraction of this compound from its botanical matrix is governed by its chemical nature as a glycosidic flavonoid. These compounds are characterized by the presence of sugar moieties attached to the flavonoid aglycone, which renders them significantly more polar than their aglycone counterparts. mdpi.comnih.gov This polarity is a critical factor in the selection of appropriate extraction solvents and techniques.

Solvent Selection and Optimization for this compound Extraction

The principle of "like dissolves like" is fundamental to the extraction of this compound. Given its polar structure, polar solvents are the most effective for its solubilization. mdpi.com The most commonly employed solvents for extracting flavonoid glycosides are aqueous mixtures of alcohols such as ethanol (B145695) and methanol (B129727). mdpi.comnih.gov

In documented isolation procedures for this compound from P. villosa, initial crude extracts have been prepared using both methanol and 70% ethanol, underscoring the efficacy of these polar solvent systems. ndl.go.jpnih.gov The addition of water to organic solvents can improve extraction efficiency by acting as a swelling agent for the plant material, thereby increasing the surface area available for solvent contact. nih.gov The choice of solvent is a key parameter, as it not only affects the yield but also the purity of the target compound in the initial extract.

Table 1: Solvent Properties and Suitability for Flavonoid Glycoside Extraction

| Solvent | Polarity | Characteristics | Suitability for this compound |

|---|---|---|---|

| Methanol | High | Effective for lower molecular weight polyphenols. nih.gov | Documented use in crude extraction of P. villosa. ndl.go.jp |

| Ethanol | High | Considered a safe solvent for human consumption and effective for polyphenols. nih.gov | A 70% aqueous solution is documented for the initial extraction of P. villosa. nih.gov |

| Acetone (B3395972) | Medium-High | Aqueous acetone is particularly effective for higher molecular weight flavanols. nih.gov | A viable option, often used in aqueous mixtures for broad-spectrum flavonoid extraction. |

| Water | Very High | Effective for highly hydroxylated, polar compounds. | Often used in combination with alcohols to modulate polarity and enhance extraction. nih.gov |

| Ethyl Acetate (B1210297) | Medium | Typically used for less polar flavonoids like aglycones. mdpi.com | Generally unsuitable for the primary extraction of polar glycosides like this compound. |

Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

To improve efficiency, reduce solvent consumption, and minimize extraction time, modern techniques have been developed as alternatives to conventional methods. nih.gov

Supercritical Fluid Extraction (SFE): This technique utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. researchgate.net Supercritical carbon dioxide (SC-CO2) is the most common fluid used due to its non-toxic, non-flammable, and environmentally benign nature. nih.govupm.edu.my Because CO2 is non-polar, it is not an ideal solvent for polar molecules like this compound on its own. However, its polarity can be increased by adding a polar co-solvent, or modifier, such as ethanol. nih.govtind.io The extraction efficiency is optimized by manipulating key parameters like pressure, temperature, and the concentration of the co-solvent. nih.govupm.edu.my SFE is recognized for its high selectivity and for producing clean extracts free from organic solvent residues. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, causing the rupture of plant cells and promoting the release of target compounds into the solvent. nih.govresearchgate.net This method significantly reduces extraction time and solvent volume compared to conventional techniques like maceration or Soxhlet extraction. international-agrophysics.orgresearchgate.net The efficiency of MAE is dependent on the microwave power, extraction time, solvent-to-solid ratio, and the dielectric properties of the solvent. international-agrophysics.orgnih.gov While highly efficient, care must be taken to avoid overheating, as excessive microwave power or exposure time can lead to the thermal degradation of flavonoids. nih.gov

Table 2: Comparison of Advanced Extraction Methods for Flavonoids

| Method | Principle | Key Parameters | Advantages |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical point (e.g., CO2). | Pressure, Temperature, Co-solvent type and concentration. nih.govupm.edu.my | Environmentally friendly, high selectivity, solvent-free product. researchgate.netmdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and disrupts the plant matrix. researchgate.net | Microwave power, Time, Solvent-to-solid ratio. international-agrophysics.org | Rapid extraction, reduced solvent consumption, high efficiency. nih.govresearchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration. rsc.org | Frequency, Power, Time, Temperature. | Reduced extraction time and temperature, improved yields. nih.gov |

Chromatographic Separation Protocols

Following the initial extraction, a multi-step purification process is required to isolate this compound from the complex mixture of compounds present in the crude extract. This process relies heavily on various chromatographic techniques that separate molecules based on their differential affinities for a stationary phase and a mobile phase.

The typical purification workflow begins with liquid-liquid partitioning of the crude extract. For instance, a 70% ethanol extract of P. villosa can be successively partitioned with solvents of increasing polarity, such as light petroleum, dichloromethane, and n-butanol. nih.gov The highly polar this compound would preferentially partition into the n-butanol fraction. ndl.go.jp

This enriched fraction is then subjected to column chromatography. Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., ODS or C18) stationary phases are employed. nih.gov In reversed-phase chromatography, which is common for polar compounds, a polar mobile phase is used, and non-polar compounds elute later than polar ones.

The final stage of purification almost invariably involves High-Performance Liquid Chromatography (HPLC). ndl.go.jpnih.gov Semi-preparative HPLC is used to isolate the pure compound in sufficient quantities for structural elucidation and further study. nih.gov Analytical HPLC is used to assess the purity of the isolated compound and for quantification.

Table 3: Typical HPLC Parameters for Flavonoid Glycoside Separation

| Parameter | Description |

|---|---|

| Column | Reversed-phase columns, such as C18, are most commonly used. nacalai.comeuropeanreview.orgresearchgate.net |

| Mobile Phase | A gradient elution is typical, combining an aqueous phase (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic phase (acetonitrile or methanol). nacalai.comeuropeanreview.org |

| Detection | UV detection is common, as flavonoids have strong UV absorbance. nih.gov Mass Spectrometry (MS) is used for identification and structural confirmation (e.g., HPLC-MS, UPLC-QTOF-MS). sci-hub.senih.gov |

| Flow Rate | Typically in the range of 0.2-1.0 mL/min for analytical scale separations. europeanreview.org |

Preparative Liquid Chromatography for this compound Enrichment

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a crucial technique for the purification of this compound, often used as a final polishing step after initial fractionation. nih.govnih.gov This method operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of sample, with the goal of isolating compounds rather than just quantifying them. phenomenex.comwaters.com

The process involves injecting a partially purified extract containing this compound onto a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. welch-us.com For flavonol glycosides like this compound, reversed-phase chromatography is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient mixture of water (often acidified with acetic or formic acid) and an organic solvent like methanol or acetonitrile. nih.gov

The enrichment of this compound is achieved by collecting the fraction that elutes at the compound's specific retention time. The system is scaled by using wider-bore columns (typically >20 mm internal diameter) and higher flow rates compared to analytical scales, allowing for the processing of milligram to gram quantities of material. phenomenex.comwelch-us.com

Table 1: Comparison of Analytical vs. Preparative HPLC Scales This table illustrates the general differences in parameters between analytical and preparative liquid chromatography.

| Parameter | Analytical HPLC | Preparative HPLC |

| Primary Goal | Quantification, Identification | Isolation, Purification |

| Column I.D. | 2.1 - 4.6 mm | >20 mm |

| Flow Rate | 0.2 - 1.5 mL/min | 10 - 200 mL/min |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

| Outcome | Chromatogram (Data) | Collected Fractions (Purified Sample) |

Data compiled from general principles of preparative chromatography. phenomenex.comwelch-us.com

Following an initial separation by a technique like countercurrent chromatography, a fraction containing this compound may be further purified by semi-preparative HPLC to achieve a final purity of over 95%. researchgate.netnih.gov

Countercurrent Chromatography and Other Niche Separation Techniques

Countercurrent Chromatography (CCC) is a highly effective liquid-liquid partition chromatography technique for the separation and purification of natural products like this compound. chromatographyonline.commdpi.com Its primary advantage is the elimination of a solid stationary phase, which prevents the irreversible adsorption of the analyte and ensures high sample recovery. nih.govwikipedia.org The technique, particularly in its high-speed (HSCCC) or high-performance (HPCCC) formats, relies on partitioning a sample between two immiscible liquid phases within a coiled column subjected to a centrifugal force field. nih.govaocs.org

The separation process begins with the selection of a suitable biphasic solvent system, where the target compound exhibits an optimal partition coefficient (K). wikipedia.org For the separation of flavonoids, solvent systems commonly based on mixtures of hexane, ethyl acetate, methanol, and water are employed. mdpi.com One phase is used as the stationary phase, held in the column by the centrifugal force, while the other is pumped through as the mobile phase. chromatographyonline.com

HSCCC has been successfully applied to separate flavonoid glycosides from crude plant extracts. researchgate.netnih.gov For instance, a crude extract from Trollius ledebouri was separated using HSCCC with a two-phase solvent system of ethyl acetate-n-butanol-water (2:1:3, v/v/v). researchgate.net By employing a stepwise increase in the mobile phase flow rate, different flavonoid glycosides were separated in a single run, yielding purities of over 97% for some compounds. researchgate.netnih.gov This demonstrates the technique's suitability for fractionating complex extracts to enrich for compounds like this compound prior to a final HPLC polishing step.

Table 2: Example of HSCCC System for Flavonoid Glycoside Separation This table provides an example of the parameters used in an HSCCC method for separating flavonoid glycosides, similar in class to this compound.

| Parameter | Value / Description |

| Technique | High-Speed Countercurrent Chromatography (HSCCC) |

| Solvent System | Ethyl acetate-n-butanol-water (2:1:3, v/v/v) |

| Sample Load | 500 mg of crude extract |

| Mobile Phase | Upper organic phase |

| Stationary Phase | Lower aqueous phase |

| Flow Rate | 1.5 mL/min, increased to 2.5 mL/min |

| Revolution Speed | 850 rpm |

| Outcome | Fractions containing purified flavonoid glycosides (>97% purity) |

Data from a study on the isolation of flavonoid glycosides from Trollius ledebouri. researchgate.netnih.gov

Purity Assessment Methodologies for Isolated this compound

Assessing the purity of isolated this compound is a critical final step to ensure the quality of the compound for structural identification and analysis. The primary method for determining purity is analytical High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

An analytical HPLC system equipped with a UV detector is used to analyze the purified fraction. nih.gov The sample is injected into a reversed-phase column (e.g., C18), and a chromatogram is generated. A pure sample should ideally show a single, sharp, and symmetrical peak. researchgate.net The purity is typically calculated based on the peak area percentage, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity level of >95% is generally considered high for isolated natural products.

In addition to HPLC, other analytical techniques are essential for confirming the identity and structural integrity of the isolated compound, which indirectly supports the purity assessment.

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides information on the molecular weight of the compound. For this compound (C₃₃H₄₀O₂₀), the expected molecular mass can be confirmed. nih.gov MS fragmentation patterns can also help in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical structure of the isolated compound. researchgate.netnih.gov The spectral data for the purified sample must match the established structure of this compound, confirming that the isolated substance is indeed the correct compound and is not contaminated with structurally similar impurities.

The validation of these analytical methods typically involves assessing parameters like specificity, linearity, accuracy, and precision to ensure the results are reliable. nih.govresearchgate.net

Table 3: Key Parameters in Analytical Method Validation for Purity Assessment This table outlines the essential parameters evaluated to ensure an analytical method is suitable for determining the purity of a compound.

| Parameter | Description |

| Specificity | The ability of the method to distinguish and separate the analyte from potential impurities. nih.gov |

| Linearity | The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value, often determined by recovery studies. nih.gov |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability). nih.gov |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov |

Information based on standard guidelines for analytical method validation. nih.govresearchgate.net

Structural Elucidation Techniques for Flavovilloside

Spectroscopic Analyses for Aglycone and Glycosidic Moiety Identification

The elucidation of Flavovilloside's structure relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques provide detailed insights into the compound's atomic connectivity, molecular weight, and the nature of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and connectivity of atoms within a molecule. For this compound, both one-dimensional and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides the foundational data for identifying the core flavonoid structure and the types of sugar units present. nih.goveuropeanreview.orgmdpi.comnih.govsnu.ac.kr The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.

In the case of this compound, which is identified as a quercetin (B1663063) derivative, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the A and B rings of the quercetin aglycone. For instance, the A-ring protons typically appear as a meta-coupled system, while the B-ring protons exhibit an ABX or a related coupling pattern, depending on the substitution. snu.ac.kr The signals for the sugar protons typically reside in a more crowded region of the spectrum.

The ¹³C NMR spectrum of this compound would display signals corresponding to the 15 carbons of the quercetin core, along with the carbons of the sugar moieties. The chemical shifts of these carbons are highly indicative of their local electronic environment and can be used to confirm the flavonoid skeleton and the nature of the attached sugars. nih.govndl.go.jp

Table 1: Representative ¹H and ¹³C NMR Data for the Quercetin Aglycone of this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | --- | --- |

| 3 | --- | --- |

| 4 | --- | --- |

| 5 | --- | --- |

| 6 | --- | --- |

| 7 | --- | --- |

| 8 | --- | --- |

| 9 | --- | --- |

| 10 | --- | --- |

| 1' | --- | --- |

| 2' | --- | --- |

| 3' | --- | --- |

| 4' | --- | --- |

| 5' | --- | --- |

| 6' | --- | --- |

Note: Specific chemical shift values for this compound can vary slightly depending on the solvent and instrument used. The table serves as a representative example based on known quercetin glycosides.

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are critical for unambiguously assigning the structure of complex molecules like this compound. mdpi.comnih.govsnu.ac.kr These experiments reveal correlations between nuclei, allowing for the determination of bond connectivity and spatial relationships.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would help trace the proton-proton networks within the individual sugar rings and within the aromatic rings of the quercetin aglycone. umn.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. wikipedia.org This is instrumental in assigning the carbon signals based on the already assigned proton signals, or vice versa. For this compound, it would definitively link each proton of the sugar and aglycone moieties to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a key experiment for establishing long-range connectivity between protons and carbons (typically over two to four bonds). This is particularly useful for determining how the different structural fragments are connected. For this compound, HMBC correlations are crucial for identifying the attachment point of the sugar chain to the quercetin aglycone and the linkages between the individual sugar units. snu.ac.krmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is vital for determining the stereochemistry and three-dimensional arrangement of the molecule, such as the relative orientation of the sugar units. umn.edu

Through the combined interpretation of these 2D NMR spectra, the complete covalent structure and relative stereochemistry of this compound can be meticulously pieced together. nih.govmdpi.com

One-Dimensional NMR (1H, 13C) for Core Structure Determination

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.goveuropeanreview.orgmdpi.comndl.go.jpmdpi.com It is a cornerstone in the structural elucidation of natural products, providing precise molecular weight information and valuable clues about the molecule's composition through its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with enough precision to deduce its elemental formula. uzh.chwisdomlib.org For this compound, HR-ESI-MS would provide a highly accurate mass measurement of the molecular ion, such as [M+H]⁺ or [M-H]⁻. mdpi.comnih.gov This accurate mass is critical for proposing a molecular formula, which can then be corroborated with the data from NMR spectroscopy. The molecular formula for this compound is C₃₃H₄₀O₂₀. nih.gov

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 757.2186 | 757.2186 |

| [M-H]⁻ | 755.2041 | 755.609 |

Note: The observed m/z values are from experimental data and may vary slightly between different studies. europeanreview.orgnih.gov

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. wikipedia.orgnationalmaglab.org This process provides detailed structural information, particularly about the sequence and linkage of sugar units in glycosides like this compound. nih.govndl.go.jpnih.govnaturalproducts.net

In the MS/MS analysis of this compound, the molecular ion would be selected and subjected to collision-induced dissociation. The resulting fragment ions would correspond to the loss of individual sugar units. The mass differences between the precursor ion and the fragment ions reveal the identity of the sugars. For example, the loss of a rhamnose unit would correspond to a mass difference of 146 Da, while the loss of a galactose or glucose would be 162 Da. nih.gov By analyzing the fragmentation pattern, the sequence of the sugar chain can be determined. For instance, the MS/MS spectrum of this compound shows a prominent fragment ion corresponding to the quercetin aglycone. nih.gov

Furthermore, the presence of specific fragment ions can provide clues about the interglycosidic linkages, although NMR is generally required for definitive assignment. The fragmentation of the glycosidic bonds is a key feature in the MS/MS spectrum of this compound, aiding in the confirmation of its identity as quercetin 3-rhamninoside. nih.govmdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Characterization.ndl.go.jpresearchgate.net

The structural elucidation of this compound, a complex flavonol triglycoside, relies on a combination of spectroscopic techniques to identify its core structure and the nature and arrangement of its substituent groups. Among these, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy serve as fundamental tools for characterizing the compound's chromophoric system and principal functional groups.

UV-Vis spectroscopy is instrumental in identifying the flavonoid backbone of this compound. The absorption of UV radiation by the molecule induces electronic transitions within its conjugated system of double bonds, which is characteristic of the flavone (B191248) structure. In a methanol (B129727) (MeOH) solvent, this compound exhibits two primary absorption bands. The first, appearing at a wavelength (λmax) of 260 nm, and the second at 365 nm. ndl.go.jp These absorption maxima are typical for a flavonol (3-hydroxyflavone) skeleton, with the band at longer wavelength being characteristic of the cinnamoyl system (B-ring and the C3-C4 double bond) and the band at shorter wavelength corresponding to the benzoyl system (A-ring).

Infrared spectroscopy provides further structural details by revealing the vibrational frequencies of specific bonds within the this compound molecule. This information is crucial for confirming the presence of key functional groups. The IR spectrum of this compound shows a distinct absorption band at 1240 cm⁻¹, which is indicative of the presence of sulfate (B86663) groups. ndl.go.jp Although a complete list of all IR absorption peaks is not detailed in the primary literature, the spectra of related quercetin glycosides typically show characteristic absorptions for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, and stretching vibrations of the aromatic carbon-carbon (C-C) bonds.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous information about a molecule's absolute stereochemistry and conformation. researchgate.netnih.gov This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

In the context of flavonoid glycosides, X-ray crystallography can definitively establish the configuration of chiral centers within the sugar moieties and the conformation of the glycosidic linkages. For many related quercetin glycosides, this technique has been successfully employed, often revealing triclinic or monoclinic crystal systems stabilized by extensive hydrogen-bonding networks.

However, based on a review of the available scientific literature, there is no specific report of a successful single-crystal X-ray diffraction analysis for this compound itself. The structural determination of this compound has primarily been accomplished through a combination of other spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chemical methods such as acid hydrolysis. While these techniques provide extensive information about the connectivity and relative stereochemistry of the molecule, the absolute configuration is often inferred by comparison with known sugar standards or through other chiroptical methods. The lack of X-ray crystallographic data for this compound may be due to challenges in obtaining crystals of suitable quality for diffraction experiments.

Integration of Multi-Technique Data for Comprehensive Structural Assignment.nih.govnih.gov

The complete and unambiguous structural assignment of a complex natural product like this compound is rarely achieved through a single analytical technique. Instead, it requires the careful integration of data from a suite of spectroscopic and chemical methods. nih.govnih.gov The elucidation of this compound's structure as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin is a testament to this multi-faceted approach. ndl.go.jp

The process begins with foundational techniques like UV-Vis and IR spectroscopy, which, as discussed, provide initial evidence for the flavonol core and key functional groups. ndl.go.jp Following this, mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HR-ESI-MS) is particularly crucial for obtaining a precise molecular formula, C₃₃H₄₀O₂₀ in the case of this compound. nih.gov

The cornerstone of the structural elucidation of such complex glycosides is Nuclear Magnetic Resonance (NMR) spectroscopy. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, this would include signals corresponding to the quercetin aglycone and the three sugar units.

Two-dimensional (2D) NMR experiments are then used to piece together the molecular puzzle. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings within each sugar ring, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The crucial linkages between the sugar units and their attachment point to the quercetin aglycone are determined using Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range proton-carbon couplings.

Finally, to confirm the identity and stereochemistry of the sugar units, acid hydrolysis is often performed to cleave the glycosidic bonds. The resulting monosaccharides are then identified by comparison with authentic standards, often using chromatographic techniques. The integration of all this data—UV, IR, MS, 1D and 2D NMR, and chemical degradation—allows for the unequivocal assignment of this compound's intricate structure.

Biosynthesis and Synthetic Approaches of Flavovilloside

Elucidation of Flavonoid Biosynthetic Pathways Relevant to Flavovilloside

The formation of this compound in plants is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid biosynthetic route to produce its aglycone, quercetin (B1663063). Subsequent glycosylation steps, catalyzed by specific enzymes, complete the synthesis of the final molecule.

Phenylpropanoid Pathway and Chalcone (B49325) Synthase Activity

The biosynthesis of all flavonoids, including the quercetin core of this compound, originates from the phenylpropanoid pathway. ontosight.aiuniprot.org This fundamental metabolic route in plants converts the amino acid phenylalanine into 4-coumaroyl-CoA. ontosight.aiuniprot.org This molecule serves as a key precursor for a vast array of secondary metabolites. nih.gov

The entry point into the flavonoid-specific pathway is catalyzed by the pivotal enzyme, chalcone synthase (CHS). ontosight.aioup.com CHS performs a stepwise condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, which are derived from the acetate-malonate pathway. jst.go.jp This reaction forms a C15 chalcone scaffold, specifically naringenin (B18129) chalcone, which is the foundational backbone for virtually all flavonoids. ontosight.aiuniprot.orgjst.go.jp The activity of CHS is a critical, rate-limiting step that directs the flow of carbon from general phenylpropanoid metabolism specifically into flavonoid biosynthesis. oup.com

Enzymes Involved in Flavone (B191248) and Flavonol Formation

Once naringenin chalcone is formed, it undergoes a series of enzymatic transformations to yield the flavonol quercetin. The key enzymes in this part of the pathway are detailed below.

First, Chalcone Isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone (B1672756). jst.go.jp This step establishes the characteristic three-ring C6-C3-C6 structure of flavonoids. uniprot.org

Next, the flavanone undergoes hydroxylation. Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C-3 position of the C-ring, converting naringenin into dihydrokaempferol (B1209521) (DHK). mdpi.comfrontiersin.org To form quercetin, which has a 3',4'-dihydroxylated B-ring, another hydroxylation is necessary. Flavonoid 3'-hydroxylase (F3'H) , a cytochrome P450 enzyme, hydroxylates the C-3' position of the B-ring of DHK to produce dihydroquercetin (DHQ). mdpi.com

Finally, Flavonol Synthase (FLS) , another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C-2 and C-3 of the C-ring of dihydroquercetin. frontiersin.orgwikipedia.org This desaturation step converts the flavanonol (dihydroquercetin) into the corresponding flavonol, quercetin.

Table 1: Key Enzymes in Quercetin Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and 3x malonyl-CoA | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Chalcone Isomerase | CHI | Cyclizes chalcone to flavanone | Naringenin Chalcone | (2S)-Naringenin |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates C-3 of flavanone | (2S)-Naringenin | Dihydrokaempferol |

| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates C-3' of B-ring | Dihydrokaempferol | Dihydroquercetin |

| Flavonol Synthase | FLS | Desaturates C-2/C-3 bond to form flavonol | Dihydroquercetin | Quercetin |

Glycosyltransferases and Glycosylation Patterns in this compound Formation

The final stage in the biosynthesis of this compound is the attachment of a specific sugar moiety to the quercetin aglycone. This compound is structurally defined as 3-O-α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyl quercetin. This complex structure implies a sequential glycosylation process catalyzed by a series of specific UDP-dependent glycosyltransferases (UGTs). mdpi.com These enzymes transfer sugar moieties from activated UDP-sugars to the flavonoid acceptor molecule. plos.org

The biosynthesis of the this compound sugar chain is believed to occur in a stepwise manner:

Galactosylation of Quercetin : The initial step is the attachment of a galactose molecule to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a flavonoid 3-O-galactosyltransferase (F3GalT) . ontosight.aihnxb.org.cn This enzyme utilizes UDP-galactose as the sugar donor to form quercetin 3-O-β-D-galactoside. jst.go.jpresearchgate.net

First Rhamnosylation : The resulting quercetin 3-O-galactoside then serves as a substrate for a rhamnosyltransferase. A flavonol 3-O-glycoside (1→6) rhamnosyltransferase would catalyze the transfer of a rhamnose unit from UDP-rhamnose to the 6-hydroxyl group of the galactose moiety. wikipedia.org This would form a (1→6) linkage, resulting in a quercetin 3-O-diglycoside.

Second Rhamnosylation : The final step involves a second rhamnosylation event. A different, specific rhamnosyltransferase, likely a rhamnosyl-(1→3)-rhamnosyltransferase , would then attach another rhamnose unit to the 3-hydroxyl group of the first rhamnose, creating the branched trisaccharide structure unique to this compound.

While specific UGTs for the complete synthesis of this compound have not been isolated and characterized, various flavonoid galactosyltransferases and rhamnosyltransferases with relevant activities have been identified in several plant species, supporting this proposed pathway. uniprot.orgoup.commdpi.comontosight.ai

Chemical Synthesis Strategies for this compound and its Aglycone (Quercetin)

The chemical synthesis of a complex molecule like this compound presents significant challenges, primarily in the regioselective synthesis of the polyhydroxylated quercetin core and the stereoselective construction and attachment of the branched trisaccharide.

Total Synthesis Approaches for Flavonoid Skeletons

The synthesis of the aglycone, quercetin, can be achieved through several established methods for constructing the flavonoid skeleton. These strategies often involve the condensation of two aromatic precursors that will form the A- and B-rings of the final structure.

Common synthetic routes include:

Allan-Robinson Reaction : This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones or isoflavones. capes.gov.br

Baker-Venkataraman Rearrangement : This reaction pathway converts an α-acyloxy ketone into a β-diketone using a base, which then undergoes cyclization to yield the flavone structure. jst.go.jp

Kostanecki Reaction : This approach combines an o-hydroxyaryl ketone with an aromatic acid anhydride and its corresponding salt to produce flavone derivatives. jst.go.jp

Modern total syntheses often employ more sophisticated, multi-step sequences that allow for precise control over the placement of hydroxyl groups, which is crucial for the synthesis of quercetin. mdpi.comrsc.org These routes typically start from commercially available, simpler phenolic compounds and build the flavonoid core through a series of protection, coupling, and deprotection steps. mdpi.com

Selective Glycosylation Methods for Complex Glycosides

The synthesis of this compound's unique triglycoside structure is a formidable challenge in carbohydrate chemistry. It requires both the synthesis of the branched trisaccharide donor and its regioselective coupling to the 3-hydroxyl group of a quercetin acceptor.

The general strategy involves:

Preparation of a Protected Quercetin Acceptor : To ensure that glycosylation occurs only at the desired C-3 position, all other hydroxyl groups on quercetin must be protected with suitable protecting groups (e.g., benzyl (B1604629) or silyl (B83357) ethers). The C-3 hydroxyl group is left free to act as the glycosyl acceptor.

Synthesis of the Trisaccharide Donor : The branched trisaccharide, α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranose, must be synthesized. This is a multi-step process involving the sequential and stereoselective coupling of protected monosaccharide building blocks (galactose and rhamnose). nih.govresearchgate.net The final trisaccharide is then converted into an activated glycosyl donor, such as a trichloroacetimidate (B1259523) or a glycosyl bromide.

Glycosylation Reaction : The protected quercetin acceptor is reacted with the activated trisaccharide donor in the presence of a promoter (e.g., TMSOTf, AgOTf). This step forms the crucial glycosidic bond between the anomeric carbon of the galactose and the 3-hydroxyl of quercetin. researchgate.netnih.gov The stereochemistry of this new bond must be carefully controlled.

Deprotection : In the final step, all protecting groups are removed from both the quercetin skeleton and the sugar moiety to yield the final natural product, this compound.

While the total synthesis of this compound itself has not been explicitly reported in the reviewed literature, the synthesis of other quercetin triglycosides, such as quercetin 3-sophorotrioside, has been successfully achieved using similar strategies, demonstrating the feasibility of this approach. researchgate.netnih.govcapes.gov.br

Synthesis of this compound Analogs and Derivatives

The generation of this compound analogs and derivatives is a key area of research, aimed at exploring the structure-activity relationships of this class of compounds. Chemical synthesis provides a versatile platform for introducing a wide array of structural modifications.

One common strategy involves the derivatization of readily available flavonoid precursors. For instance, new flavonol analogs have been synthesized by replacing the typical phenyl B ring with a heteroaromatic system like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl. mdpi.com Similarly, the functionalization of the flavone core at various positions, such as the A and B rings, with moieties like aminophenoxy and phenoxy groups has been explored to generate novel derivatives. mdpi.com

The Mannich reaction has been successfully applied to natural flavones such as baicalein (B1667712), luteolin, and apigenin (B1666066) to introduce aminomethyl groups, typically at the C-8 position, leading to a series of flavone Mannich base derivatives. mdpi.com Another powerful technique is the "click reaction," which has been used to attach 1,2,3-triazole rings to the flavonoid scaffold, for example, on the 2-phenyl ring of apigenin-7-methyl ether derivatives. mdpi.com

Furthermore, hybrid molecules combining flavonoid structures with other bioactive pharmacophores have been synthesized. Examples include hybrids of flavones with coumarins, and flavone-nucleoside analogs where a triazole linker connects chrysin (B1683763) to a deoxythymine derivative. mdpi.com The synthesis of 5-substituted uracil (B121893) derivatives has also been described, starting from precursors like 5-bromoacetyluracil and 5-formyluracil (B14596) to introduce various functional groups. nih.gov Additionally, fluorescent derivatives of natural compounds, such as glucosyl ceramide, have been created for use in biological assays. nih.gov

Chemoenzymatic Synthesis and Biotransformation of Flavonoids

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, offering an efficient and environmentally friendly route to flavonoids and their glycosides. mdpi.com This approach often involves the use of enzymes to perform specific modifications, such as glycosylation or acylation, on a chemically synthesized flavonoid backbone. nih.govnih.gov

A notable example is the two-step synthesis of flavonoid glycoside malonates. This process first utilizes a lipase (B570770) from Candida antarctica for the regioselective introduction of a benzylmalonyl group, followed by a chemical step involving Pd/C hydrogenolysis to remove the benzyl protection. nih.gov Lipases are also employed in the kinetic resolution of racemic flavan-4-ols to produce enantiomerically pure compounds. mdpi.com For instance, AK lipase from Pseudomonas fluorescens with vinyl acetate (B1210297) as the acyl donor has shown high efficiency in these resolutions. mdpi.com

One-pot chemoenzymatic cascades have been developed for the stereoselective synthesis of (S)-flavanones from 2'-hydroxyacetophenone (B8834) and substituted aromatic aldehydes. researchgate.net This process involves a lipase-catalyzed cross-aldol condensation to form a chalcone intermediate, followed by an intramolecular oxa-Michael addition to yield the flavanone. researchgate.net

The synthesis of flavonoid esters through enzymatic acylation is another important application. Lipases from Candida antarctica have been used to acylate flavonoids like rutin (B1680289) and naringin (B1676962) with fatty acids in organic solvents, a process that can enhance the lipophilicity and potential bioactivity of these compounds. researchgate.net

Engineered Enzyme Systems for Regio- and Stereoselective Glycosylation

Enzymatic glycosylation is a powerful tool for modifying flavonoids, often improving their solubility, stability, and bioavailability. acs.orgnih.gov Engineered enzyme systems, particularly those involving glycosyltransferases (GTs), are at the forefront of producing specific flavonoid glycosides. nih.govmdpi.com

Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule with high regio- and stereoselectivity. acs.orgnih.gov To overcome the high cost of UDP-sugar donors, coupled enzyme systems have been developed. A common strategy pairs a glycosyltransferase with sucrose (B13894) synthase (SuSy), which regenerates the UDP-glucose donor from the more affordable sucrose and UDP. nih.govmdpi.com This one-pot, two-enzyme system has been successfully used for the production of flavonoid glycosides like isoorientin (B1672268) and isovitexin. mdpi.compreprints.org

Researchers have identified and engineered GTs with novel specificities. For example, a C-glucosyltransferase (Gt6CGT) from Gentiana triflora has been used for the regioselective glycosylation of flavonoids at the C-6 position. mdpi.compreprints.org Another novel C-glycosyltransferase, TcCGT1 from Trollius chinensis, can catalyze 8-C-glycosylation of flavones and also exhibits O-glycosylation activity on a wide range of flavonoids. mdpi.com A multifunctional flavonoid glycosyltransferase, HtUGT73EW3 from Helleborus thibetanus, has demonstrated the ability to glycosylate multiple hydroxyl groups on the flavonoid scaffold (3-, 6-, 7-, 2′-, 3′-, and 4′–OH), enabling the synthesis of various mono- and di-O-glycosides. acs.org

The expression of these engineered enzyme systems in microbial hosts like Escherichia coli provides a scalable platform for the production of desired flavonoid glycosides. mdpi.comnih.gov

Microbial Biotransformation of Flavonoid Precursors

Microbial biotransformation utilizes whole microorganisms or their enzymes to carry out specific chemical modifications on flavonoid precursors. nih.govacademicjournals.org This approach is valued for its high specificity, mild reaction conditions, and reduced environmental impact compared to purely chemical methods. nih.govnih.govresearchgate.net A wide variety of microorganisms, including species of Aspergillus, Penicillium, and Cunninghamella, are known to effectively biotransform flavonoids. nih.gov

The reactions catalyzed by these microbes are diverse and include hydroxylation, dehydroxylation, O-methylation, O-demethylation, glycosylation, deglycosylation, and hydrogenation, among others. nih.gov For instance, Aspergillus niger is a versatile fungus capable of converting flavanone into multiple products, including flavan-4-ol, flavone, and various hydroxylated flavanones. nih.gov Microbial hydroxylation often occurs at specific positions on the flavonoid rings, such as the C-8 position of flavonols and the C-5, C-6, and C-4' positions of flavanones. nih.gov

Microorganisms can also perform glycosylation, typically adding sugar moieties to the 7-O or 3-O positions of flavonoids. nih.gov The biotransformation process can be carried out using growing cultures, resting cells, or immobilized cells, each method offering different advantages. slideshare.net

Furthermore, the heterologous expression of flavonoid biosynthetic pathways in microorganisms like E. coli and Saccharomyces cerevisiae allows for the de novo synthesis of flavonoids from simple precursors like glucose. frontiersin.org By introducing and optimizing the expression of key enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), chalcone synthase (CHS), and chalcone isomerase (CHI), microbial cell factories can be engineered to produce specific flavonoids like naringenin, which can then be further modified by other enzymes to create a diverse range of compounds. frontiersin.org

Investigation of Biological Mechanisms and Molecular Interactions of Flavovilloside

Cellular and Subcellular Modulations

Flavovilloside, a flavonoid glycoside primarily isolated from the flowers of Abelmoschus manihot, is the subject of ongoing research to elucidate its biological activities at the cellular and molecular level. The compound's interactions with key intracellular signaling cascades are fundamental to its observed pharmacological effects. This investigation focuses on the modulation of critical cell signaling pathways and the subsequent impact on gene expression and transcription factor activity.

Studies, particularly on the total flavone (B191248) content of Abelmoschus manihot (TFA), of which this compound is a component, have revealed significant interactions with several major signaling pathways that are central to cellular processes like inflammation, proliferation, and survival.

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that plays a central role in regulating the cell cycle, proliferation, survival, and metabolism. wikipedia.org This pathway is activated by a host of extracellular signals, including growth factors and cytokines. qiagen.com Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). mdpi.com PIP3 acts as a second messenger, recruiting proteins like Akt (also known as Protein Kinase B) to the cell membrane, where it is subsequently activated through phosphorylation. frontiersin.org Activated Akt then phosphorylates a wide array of downstream targets, influencing processes such as cell survival by inhibiting apoptosis and promoting cell cycle progression. wikipedia.orgqiagen.com

Currently, the direct and specific modulatory effects of isolated this compound on the PI3K/Akt signaling pathway have not been extensively documented in the available scientific literature. While research has been conducted on various flavonoids and total extracts from Abelmoschus manihot, specific data detailing the molecular interactions of this compound with key components of the PI3K/Akt cascade, such as the phosphorylation status of PI3K or Akt, remain to be fully elucidated.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of highly conserved, tiered kinase cascades that transduce extracellular signals to intracellular responses, regulating fundamental cellular processes including proliferation, differentiation, apoptosis, and stress responses. news-medical.net In mammals, there are three major, well-characterized MAPK families: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. These cascades are typically initiated by a MAP Kinase Kinase Kinase (MAPKKK), which phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn dually phosphorylates and activates a specific MAPK.

Research involving the total flavone of Abelmoschus manihot (TFA), which contains this compound, has demonstrated a significant regulatory impact on MAPK signaling. In a study using a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis mouse model, administration of TFA was found to ameliorate the inflammatory response. nih.gov The underlying mechanism for this effect was associated with the suppression of the MAPK signaling pathway. nih.gov Further in vitro and in vivo studies have shown that inhibiting the phosphorylation of p38, JNK, and ERK can reduce inflammatory responses and apoptosis. amegroups.org This suggests that the anti-inflammatory effects of TFA are mediated, at least in part, through the downregulation of MAPK pathway activation. nih.govamegroups.org

| Pathway | Observed Effect | Model System | Source |

|---|---|---|---|

| MAPK Pathway (p38, JNK, ERK) | Suppression of the pathway by Total Flavone of Abelmoschus manihot (TFA). | In vivo (TNBS-induced colitis mouse model) | nih.gov |

| p38, JNK, ERK Phosphorylation | Inhibition of phosphorylation leads to reduced inflammation and apoptosis. | In vivo / In vitro models | amegroups.org |

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses, cell survival, and proliferation. plos.org In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins. plos.org Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated and phosphorylates IκB proteins. This phosphorylation marks IκB for degradation, allowing the now-active NF-κB to translocate to the nucleus and initiate the transcription of target genes. plos.org Dysregulation of NF-κB signaling is linked to chronic inflammatory diseases and cancer. mdpi.com

The total flavone of Abelmoschus manihot (TFA) has been shown to regulate the NF-κB pathway. In a mouse model of Crohn's disease, the therapeutic effects of TFA were linked to the suppression of the NF-κB signaling pathway, which contributed to a significant decrease in inflammatory cytokines. nih.gov In vitro experiments on lipopolysaccharide (LPS)-induced RAW264.7 cells further confirmed that TFA suppressed the NF-κB pathway. nih.gov However, the modulatory effect may be context-dependent. A separate study found that a flower extract of A. manihot did not affect TNFα-induced NF-κB activity in HEK293 cells, indicating that the interaction could be specific to certain cell types or stimuli. jmb.or.kr

| Pathway | Observed Effect | Model System | Source |

|---|---|---|---|

| NF-κB Signaling | Suppression of the pathway by Total Flavone of Abelmoschus manihot (TFA). | In vivo (colitis model), In vitro (RAW264.7 cells) | nih.gov |

| NF-κB Signaling | No significant effect on TNFα-induced NF-κB activity by flower extract. | In vitro (HEK293 cells) | jmb.or.kr |

The Signal Transducer and Activator of Transcription (STAT) family, particularly STAT3, are transcription factors involved in relaying signals from cytokines and growth factors to the nucleus. nih.gov The pathway is often activated by Janus kinases (JAKs). nih.gov Upon activation via phosphorylation, STAT3 proteins dimerize, translocate to the nucleus, and bind to DNA to regulate the expression of genes critical for cell proliferation, survival, and inflammation. semanticscholar.org Constitutive activation of the STAT3 pathway is implicated in the pathogenesis of various inflammatory diseases and cancers, making it a target for therapeutic intervention. nih.govresearchgate.net

To date, direct experimental evidence demonstrating that this compound specifically inhibits the STAT3 signaling pathway is lacking in the scientific literature. While other flavonoids, such as Flavopiridol and Luteolin, have been shown to interfere with STAT3 activation and signaling, similar molecular studies focused on this compound have not been reported. nih.govnih.gov Therefore, the specific interactions between this compound and key components of the STAT3 pathway, such as JAKs or STAT3 phosphorylation, remain an open area for future investigation.

The activity of transcription factors is essential for regulating gene expression, which allows cells to respond to their environment. frontiersin.orgnih.gov Transcription factors bind to specific DNA sequences to control the transcription of genes. nih.gov The modulation of signaling pathways like MAPK and NF-κB by compounds such as this compound directly impacts the activity of these transcription factors and, consequently, the expression of a wide range of genes.

The regulation of the NF-κB and MAPK pathways by the total flavone of Abelmoschus manihot (TFA) leads to significant changes in gene expression. nih.gov By inhibiting the nuclear translocation and activity of NF-κB, a key transcription factor, TFA can downregulate the expression of pro-inflammatory genes, including various cytokines. nih.govnih.gov Similarly, the suppression of the MAPK pathway alters the activity of downstream transcription factors such as c-Jun, which in turn modifies the expression of genes involved in cell proliferation and apoptosis. news-medical.net While not demonstrated specifically for this compound, many flavonoids are also known to modulate the activity of the transcription factor Nrf2, which controls the expression of genes involved in the antioxidant response. mdpi.com The collective evidence suggests that this compound, as a constituent of TFA, contributes to the modulation of gene expression primarily by interfering with upstream signaling cascades that control the activity of critical transcription factors. nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Regulation

Effects on Cellular Metabolism (e.g., Glycolysis, Lipid Pathways)

Specific research detailing the direct effects of this compound on key cellular metabolic pathways such as glycolysis and lipid metabolism is not extensively available in current scientific literature. However, the broader class of compounds to which this compound belongs, the flavonoids, has been the subject of numerous studies regarding their influence on cellular energy regulation.

Flavonoids are known to modulate carbohydrate and lipid metabolism through various mechanisms. In the context of glycolysis, the central pathway for glucose breakdown, some flavonoids have been observed to influence the activity of key regulatory enzymes. nih.gov This modulation can affect the rate of glucose consumption and the production of pyruvate (B1213749) and ATP. nih.gov

Regarding lipid metabolism, studies have shown that certain flavonoids can impact pathways involved in the synthesis and breakdown of fatty acids and triglycerides. They can influence the expression of genes and the activity of enzymes responsible for lipogenesis (fat synthesis) and fatty acid oxidation (fat breakdown). For instance, some flavonoids can affect acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The regulation of these pathways is crucial for maintaining cellular energy homeostasis.

While these general activities of flavonoids are well-documented, dedicated studies are required to determine if this compound exhibits similar properties and to elucidate its specific mechanisms of action on glycolytic and lipid pathways.

Mechanisms in Cellular Stress Responses (e.g., Oxidative Stress Pathways, Apoptosis Modulation in cellular models)

Direct experimental evidence on the specific mechanisms of this compound in cellular stress responses is limited. However, studies on extracts containing this compound and the general properties of flavonoids provide insight into its potential roles in modulating oxidative stress and apoptosis.

This compound is a known constituent of Djulis (Chenopodium formosanum), and research on Djulis hull extract has demonstrated protective effects against acute liver injury in animal models. nih.gov This protection was associated with an increase in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx), suggesting a role in mitigating oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, leading to damage of lipids, proteins, and DNA. nih.gov Flavonoids, as a class, are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions involved in ROS generation. nih.govresearchgate.net

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. nih.gov This process can be initiated by various stimuli, including severe oxidative stress. nih.gov Flavonoids have been shown to modulate apoptosis through multiple signaling pathways. nih.gov They can influence the expression and activity of key regulatory proteins, such as the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.gov Furthermore, flavonoids can modulate signaling cascades like the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival and death decisions. nih.gov For example, the flavanone (B1672756) hesperetin (B1673127) has been shown to protect neuronal cells from oxidative stress-induced apoptosis by activating ERK1/2 and Akt/PKB pathways. nih.gov

While the extract-level data for Djulis suggests this compound may contribute to antioxidant defenses, further research is needed to isolate its specific effects and determine how it modulates oxidative stress and apoptosis pathways in cellular models. nih.gov

Enzyme Modulation and Inhibition Studies

Identification of Specific Enzyme Targets (e.g., α-glucosidase, Xanthine (B1682287) Oxidase, Cytochrome P450 enzymes)

While specific inhibitory studies targeting this compound are not widely reported, the broader class of flavonoids is well-known for modulating the activity of various clinically relevant enzymes.

α-Glucosidase: This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia. nih.gov Numerous flavonoids, such as quercetin (B1663063) and baicalein (B1667712), have demonstrated potent α-glucosidase inhibitory activity. nih.govmdpi.com The inhibitory potential of flavonoids is often linked to their structure, including the hydroxylation pattern on their characteristic ring system. mdpi.com

Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govmdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. Many flavonoids, including quercetin and luteolin, are effective inhibitors of xanthine oxidase. nih.govmdpi.com The planarity of the flavonoid structure and the presence of hydroxyl groups at specific positions are considered important for high inhibitory activity. mdpi.com

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, primarily in the liver, is central to the metabolism of a vast number of drugs and other xenobiotics. nih.govmdpi.com Inhibition of CYP enzymes, particularly CYP3A4, can lead to significant drug-drug interactions. nih.gov Various flavonoids have been identified as inhibitors of different CYP isoforms. nih.govrsc.org For example, in silico and in vitro studies have shown that flavonoids like bavachin (B190654) can act as mechanism-based inhibitors of CYP1A2 and CYP2C19. rsc.org

Given these precedents, it is plausible that this compound may also interact with these or other enzymes, but specific experimental validation is required.

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-competitive, Uncompetitive Mechanisms)

Detailed kinetic analyses of enzyme inhibition by this compound are not available in the published literature. However, studies on other flavonoids have revealed various modes of inhibition, which are determined by analyzing the enzyme's reaction kinetics in the presence of the inhibitor. numberanalytics.comnumberanalytics.com The primary reversible inhibition mechanisms include:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. patsnap.comlibretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. patsnap.comlibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations. patsnap.comlibretexts.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This results in effects on both the enzyme's binding affinity for the substrate (Km) and its maximum reaction rate (Vmax). patsnap.com

For example, kinetic studies have shown that the flavonoid baicalein acts as an uncompetitive inhibitor of xanthine oxidase, while other flavonoids exhibit competitive inhibition against the same enzyme. nih.govbrieflands.com Similarly, flavonoids have been identified as reversible, mixed-type inhibitors of α-glucosidase. frontiersin.org Determining the specific kinetic mechanism for this compound would require dedicated enzymatic assays.

Table 1: Common Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Apparent Km |

|---|---|---|---|

| Competitive | Inhibitor binds only to the free enzyme's active site. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to an allosteric site on the free enzyme or the enzyme-substrate complex. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site on the free enzyme and the enzyme-substrate complex with different affinities. | Decreases | Increases or Decreases |

Substrate-Enzyme-Inhibitor Interaction Dynamics

The interaction dynamics between an inhibitor, a substrate, and an enzyme are fundamental to understanding the mechanism of inhibition. For flavonoids, these interactions are typically non-covalent, involving a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com

The specific interactions dictate the binding mode and affinity of the inhibitor. In competitive inhibition, the inhibitor occupies the same active site as the substrate, directly blocking its entry. In allosteric inhibition (non-competitive, uncompetitive, or mixed), the inhibitor binds to a different site, inducing a conformational change in the enzyme that is transmitted to the active site, thereby reducing its catalytic efficiency. numberanalytics.com

Studies combining fluorescence spectroscopy and molecular modeling on flavonoids like myricetin (B1677590) have visualized and quantified the non-covalent interactions with α-glucosidase, revealing that stronger hydrogen bonding and van der Waals forces correlate with higher inhibitory activity. mdpi.com The three-dimensional structure of the enzyme's binding pocket and the complementary structure of the flavonoid inhibitor are crucial for these interactions. The specific interaction dynamics for this compound with any potential enzyme target remain to be elucidated through dedicated structural biology and biophysical studies.

Molecular Docking and Computational Chemistry Investigations

Specific and detailed molecular docking or computational chemistry studies focused solely on this compound are not widely available in the peer-reviewed literature. However, these in silico techniques are powerful and commonly applied tools for investigating the potential biological activities of flavonoids in general. nih.govnih.govadvancedsciencenews.com

Molecular docking predicts the preferred orientation of a ligand (like this compound) when bound to a target protein to form a stable complex. mdpi.com This method allows researchers to visualize potential binding modes, identify key amino acid residues involved in the interaction, and estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov For flavonoids, docking studies have been used to:

Screen large libraries of compounds for potential inhibitory activity against targets like α-glucosidase, xanthine oxidase, and various kinases. brieflands.comnih.gov

Explain the structure-activity relationships observed in experimental assays. nih.gov

Propose the likely mechanism of inhibition (e.g., competitive vs. non-competitive) by showing whether the flavonoid binds in the active site or an allosteric site. rsc.org

Computational chemistry, using methods like Density Functional Theory (DFT), provides deeper insights into the electronic properties of molecules. nih.govschrodinger.com These studies can calculate reactivity descriptors that help explain a flavonoid's antioxidant potential or its ability to interact with biological targets. nih.gov

For a compound like this compound, these computational approaches could be used to generate hypotheses about its potential enzyme targets and interaction mechanisms, guiding future experimental work. For example, a study investigating traditional medicines for liver cancer mentioned the use of molecular docking for components including this compound, indicating its potential application in such research. researchgate.net

Table 2: Application of Computational Methods in Flavonoid Research

| Computational Method | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicting ligand-protein interactions | Binding pose, binding energy/score, key interacting residues, potential inhibition mechanism. mdpi.com |

| Virtual Screening | High-throughput docking of compound libraries | Identification of potential "hit" compounds for further experimental testing. |

| Molecular Dynamics (MD) Simulation | Simulating the movement of a ligand-protein complex over time | Stability of the binding pose, conformational changes in the enzyme/ligand. rsc.org |

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity | Electron distribution, frontier molecular orbitals (HOMO/LUMO), reactivity indices, antioxidant capacity. nih.gov |

In Silico Prediction of Binding Affinities and Molecular Targets

In silico computational methods, particularly molecular docking, are pivotal in modern drug discovery for predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. openaccessjournals.com This technique forecasts the preferred binding orientation and affinity of the ligand within the protein's active site, providing critical insights into potential biological activity. openaccessjournals.com The process involves using sophisticated algorithms to calculate the binding energy, where a more negative score generally indicates a stronger and more stable interaction. openaccessjournals.combiorxiv.org

Molecular docking studies on flavonoids, a class of compounds to which this compound belongs, have been conducted to explore their potential against various diseases. nih.govnih.gov These studies often utilize programs like AutoDock to simulate the binding process. europeanreview.org Research has shown that flavonoids can interact with a wide array of protein targets, including those involved in inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various other enzymes and receptors. mdpi.commdpi.comresearchgate.net For instance, in silico screening of flavonoid libraries has identified potential inhibitors for targets like the P. falciparum hexose (B10828440) transporter 1 (PfHT1), which is crucial for the malaria parasite's survival. biorxiv.org